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molecular formula C15H17ClN2O B8288267 4-(4-tert-Butyl-phenoxy)-2-chloro-6-methyl-pyrimidine

4-(4-tert-Butyl-phenoxy)-2-chloro-6-methyl-pyrimidine

Cat. No. B8288267
M. Wt: 276.76 g/mol
InChI Key: PPIVZNLOGZHEIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962834B2

Procedure details

Prepared in analogy to example 81a) from 4-t-butylphenol and 2,4-dichloro-6-methylpyrimidine in a yield of 51%. 1H NMR (CDCl3, 300 MHz): δ (ppm)=7.44 (d, 2H), 7.07 (d, 2H), 6.54 (s, 1H), 2.45 (s, 3H), 1.35 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl:12][C:13]1[N:18]=[C:17](Cl)[CH:16]=[C:15]([CH3:20])[N:14]=1>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:11][C:17]2[CH:16]=[C:15]([CH3:20])[N:14]=[C:13]([Cl:12])[N:18]=2)=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(OC2=NC(=NC(=C2)C)Cl)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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